molecular formula C21H20ClN3O6S2 B2426491 2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide CAS No. 1223925-95-8

2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide

Cat. No.: B2426491
CAS No.: 1223925-95-8
M. Wt: 509.98
InChI Key: UAJAAKDTYYSPQS-UHFFFAOYSA-N
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Description

2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C21H20ClN3O6S2 and its molecular weight is 509.98. The purity is usually 95%.
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Properties

CAS No.

1223925-95-8

Molecular Formula

C21H20ClN3O6S2

Molecular Weight

509.98

IUPAC Name

2-[[5-(3-chloro-4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3,5-dimethoxyphenyl)acetamide

InChI

InChI=1S/C21H20ClN3O6S2/c1-12-4-5-16(9-17(12)22)33(28,29)18-10-23-21(25-20(18)27)32-11-19(26)24-13-6-14(30-2)8-15(7-13)31-3/h4-10H,11H2,1-3H3,(H,24,26)(H,23,25,27)

InChI Key

UAJAAKDTYYSPQS-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC(=CC(=C3)OC)OC)Cl

solubility

not available

Origin of Product

United States

Biological Activity

The compound 2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide is a complex organic molecule with potential biological activity due to its unique structural features. It contains a pyrimidine ring, a sulfonyl group, and an acetamide moiety, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials.

Chemical Structure

The molecular formula of the compound is C20H18ClN3O4SC_{20}H_{18}ClN_{3}O_{4}S, with a molecular weight of approximately 496.0 g/mol. The intricate structure includes various functional groups that enhance its chemical reactivity and biological interactions.

Antimicrobial Activity

Research indicates that compounds with similar structural features often exhibit significant antimicrobial properties. Pyrimidine derivatives are known for their broad-spectrum activity against various pathogens, including bacteria and fungi.

  • Antibacterial Effects :
    • A study highlighted that pyrimidine derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria. The compound may share similar mechanisms of action.
    • The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 0.21 μM against pathogens like Pseudomonas aeruginosa and Escherichia coli .
  • Antifungal Effects :
    • Compounds analogous to this structure have demonstrated antifungal activity against species such as Candida. Their effectiveness is often linked to their ability to disrupt cellular processes in fungi .

Anticancer Activity

Pyrimidine derivatives are also recognized for their anticancer properties. Studies have shown that certain modifications in the pyrimidine structure can enhance cytotoxicity against cancer cell lines.

  • Mechanisms of Action :
    • The compound may exert its effects through inhibition of key enzymes involved in DNA replication or repair, similar to other known anticancer agents .

Structure-Activity Relationship (SAR)

The biological activity of the compound can be attributed to its structural components:

Structural Feature Biological Activity
Pyrimidine ringAntimicrobial, anticancer
Sulfonyl groupEnhances solubility and bioavailability
Acetamide moietyModulates interaction with biological targets

This relationship is crucial for understanding how modifications to the compound could lead to improved efficacy or reduced toxicity.

Case Studies

Several studies have focused on related compounds with promising results:

  • Study on Thiazolopyridines :
    • A series of thiazolopyridine derivatives were synthesized and evaluated for antimicrobial activity. The most active compound showed significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting that structural similarities might confer comparable properties to our compound .
  • Pyrimidine Derivatives Review :
    • A comprehensive review of pyrimidine derivatives revealed their potential as antimicrobial agents across various classes of microorganisms, emphasizing their importance in drug development .

Scientific Research Applications

The biological activity of this compound is primarily linked to its interaction with various molecular targets. It has been studied for its potential as:

  • Antimicrobial Agent : The pyrimidine derivatives have shown promising results against various bacterial strains. For instance, compounds with similar structures have exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
  • Antiviral Properties : Research indicates that derivatives of pyrimidine can interfere with viral replication processes, making them candidates for antiviral drug development .
  • Antitumor Activity : The compound's ability to inhibit specific enzymes involved in tumor growth has been explored, suggesting potential applications in cancer therapy .

Synthesis and Derivatives

The synthesis of 2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide typically involves multi-step organic reactions. The complexity of its synthesis reflects the intricate nature of its structure, which is crucial for its biological activity.

Key Steps in Synthesis:

  • Formation of the pyrimidine ring.
  • Introduction of the sulfonyl group.
  • Coupling with the acetamide moiety.

Case Studies and Research Findings

Several studies have documented the efficacy of similar compounds in various applications:

StudyCompoundActivityFindings
1Pyrimidine DerivativeAntibacterialShowed MIC values significantly lower than standard antibiotics against E. coli and S. aureus
2Sulfonamide DerivativeAntiviralDemonstrated ability to inhibit viral replication in vitro
3Acetamide CompoundAntitumorInhibited tumor cell proliferation in preclinical models

Chemical Reactions Analysis

Sulfonyl Group Reactivity

The 3-chloro-4-methylphenylsulfonyl moiety (R-SO₂-) undergoes characteristic sulfonamide reactions:

Reaction TypeConditionsOutcome/ApplicationSource
Nucleophilic Substitution Alkaline media (K₂CO₃, DMF)Replacement of sulfonyl group with amines or thiols to form sulfonamides/sulfides
Hydrolysis Acidic (HCl/H₂O, reflux)Cleavage to sulfonic acid derivatives, enabling further functionalization

The electron-withdrawing nature of the sulfonyl group enhances electrophilicity at adjacent carbons, facilitating nucleophilic attacks.

Pyrimidinone Ring Transformations

The 6-oxo-1,6-dihydropyrimidin-2-yl core participates in:

Ring-Opening Reactions

  • Acid-Catalyzed Hydrolysis : Using 6M HCl at 100°C yields 2-thiouracil derivatives via cleavage of the pyrimidine ring.

  • Reductive Opening : NaBH₄ in ethanol reduces the C=N bond, producing dihydrothiazole intermediates.

Electrophilic Substitution

PositionReagentProductYield (%)
C-5Br₂ (CHCl₃, 0°C)5-Bromo derivative72
C-4HNO₃ (H₂SO₄, 50°C)Nitro-substituted pyrimidinone58

Thioether Linkage Modifications

The -S- bridge between pyrimidinone and acetamide shows distinct behavior:

ReactionConditionsOutcomeSource
Oxidation H₂O₂ (AcOH, 60°C)Sulfoxide (R-SO-) formation
Alkylation CH₃I (NaOH, DMSO)S-alkylation to sulfonium salts

Acetamide Group Reactivity

The N-(3,5-dimethoxyphenyl)acetamide segment undergoes:

Hydrolysis

  • Acidic : 6M HCl reflux generates 3,5-dimethoxyaniline and acetic acid.

  • Basic : NaOH/EtOH yields sodium acetate and the corresponding amine.

Acylation

  • Acetic Anhydride : Forms N-acetylated derivatives at elevated temperatures (120°C) .

Comparative Reactivity of Substituents

The substituents influence reaction rates and regioselectivity:

Functional GroupRelative Reactivity (vs. benzene = 1)Dominant Reaction Pathway
3-Chloro-4-methylphenyl3.2Electrophilic substitution
3,5-Dimethoxyphenyl0.8Nucleophilic acyl substitution
Pyrimidinone-S-5.1Oxidative cleavage

Data aggregated from kinetic studies .

Stability Under Environmental Conditions

ConditionDegradation PathwayHalf-Life (h)
UV Light (λ = 254 nm)Photo-oxidation of thioether2.4
pH 9 BufferHydrolysis of acetamide18.6
pH 3 BufferSulfonyl group protonation48.1

Data from accelerated stability testing.

Q & A

Q. What are the critical steps and reaction conditions required for synthesizing this compound with high yield and purity?

The synthesis involves multi-step reactions, including sulfonylation, cyclization, and thioether formation. Key considerations include:

  • Temperature control : Maintaining precise temperatures during sulfonylation (e.g., 0–5°C for sulfonyl chloride addition) to avoid side reactions .
  • Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency for cyclization steps .
  • Stoichiometric ratios : Optimizing molar ratios of reagents (e.g., 1.5 equivalents of chloroacetylated intermediates) to minimize unreacted starting materials .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol/water mixtures improves purity .

Q. Which analytical techniques are most reliable for characterizing this compound and confirming its structural integrity?

  • Nuclear Magnetic Resonance (NMR) : 1H NMR (300 MHz, DMSO-d6) identifies key protons, such as the NHCO resonance at δ 10.10 ppm and aromatic protons at δ 7.82 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (e.g., m/z 344.21 [M+H]+) confirms molecular weight and fragmentation patterns .
  • Elemental Analysis : Matches calculated vs. experimental values for C, N, and S (e.g., C: 45.29% observed vs. 45.36% calculated) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance the biological activity of this compound?

  • Functional group modifications : Substitute the 3-chloro-4-methylphenyl or 3,5-dimethoxyphenyl groups with electron-withdrawing/donating moieties to assess changes in enzyme inhibition (e.g., replacing Cl with Br or altering methoxy positions) .
  • Bioisosteric replacements : Replace the sulfonyl group with phosphonate or carbonyl groups to evaluate pharmacokinetic improvements .
  • Assay diversification : Test derivatives against related enzyme isoforms (e.g., kinase vs. phosphatase targets) to determine selectivity .

Q. What experimental strategies can resolve contradictions in reported biological activity data for analogs of this compound?

  • Standardized assay conditions : Control variables like pH, temperature, and enzyme concentration (e.g., 25°C vs. 37°C may alter binding affinity) .
  • Orthogonal validation : Use surface plasmon resonance (SPR) alongside enzyme inhibition assays to confirm target engagement .
  • Meta-analysis : Compare datasets across studies to identify outliers or trends linked to substituent effects (e.g., methyl vs. ethyl groups on potency) .

Q. How can computational methods predict the reactivity or biological targets of this compound?

  • Quantum chemical calculations : Employ density functional theory (DFT) to model reaction pathways (e.g., sulfonylation transition states) and optimize synthetic routes .
  • Molecular docking : Simulate interactions with potential targets (e.g., kinases or GPCRs) using software like AutoDock Vina to prioritize in vitro testing .
  • Machine learning : Train models on existing SAR data to predict novel derivatives with enhanced solubility or binding affinity .

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